Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)-
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Overview
Description
Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- is a chemical compound known for its fluorescent properties. It is commonly used as an optical brightener, converting ultraviolet (UV) light into visible light. This compound is particularly valuable in various industrial applications, including the enhancement of the brightness and whiteness of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the reaction of 2-amino-4-tert-butylphenol with chloromethyl ethyl ether hydrochloride.
Reaction Conditions: The reaction is carried out under reflux conditions, followed by the addition of sodium sulfide and phase transfer catalysts.
Intermediate Formation: The intermediate product is then reacted with ethylene glycol in the presence of sodium methoxide.
Final Product: The final product is obtained through acidification, filtration, and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent brightener in polymers, enhancing the brightness and whiteness of materials.
Biology: Employed in biochemical research for its fluorescent properties, aiding in the visualization of biological samples.
Industry: Widely used in the production of plastics, coatings, and inks to improve their optical properties
Mechanism of Action
The mechanism of action of Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- involves its ability to absorb UV light and re-emit it as visible lightThe molecular targets and pathways involved include the interaction with UV light and the subsequent emission of visible light .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another benzoxazole derivative with similar fluorescent properties.
Optical Brightener OB: A commonly used optical brightener in various industries.
Fluorescent Brightener 184: Known for its application in enhancing the brightness of materials
Uniqueness
Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- stands out due to its high efficiency in converting UV light to visible light, making it particularly valuable in applications requiring high brightness and whiteness. Its stability and compatibility with various materials further enhance its utility in industrial applications .
Properties
CAS No. |
59157-97-0 |
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Molecular Formula |
C26H26N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
6-tert-butyl-2-[5-(6-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-17-19(13-15)29-23(27-17)21-11-12-22(31-21)24-28-18-10-8-16(26(4,5)6)14-20(18)30-24/h7-14H,1-6H3 |
InChI Key |
XGGQZYWYJSARPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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